Strategic Utilization of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole (CAS 1235442-60-0)
Strategic Utilization of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole (CAS 1235442-60-0)
Executive Summary: The Asymmetric Linchpin
4,7-Dibromo-1-methyl-1H-benzo[d]imidazole (CAS 1235442-60-0) represents a high-value "linchpin" scaffold in modern organic synthesis. Unlike its non-methylated parent or the symmetric 4,7-dibromo-2,1,3-benzothiadiazole, this molecule offers a unique desymmetrized electronic and steric environment .
For researchers in drug discovery (specifically kinase inhibition) and materials science (OLED/OPV electron acceptors), this molecule solves a critical problem: Regiocontrol . The N-methyl group breaks the symmetry of the benzene ring, rendering the C4 and C7 bromine atoms chemically distinct. This guide details how to exploit this feature for the precise construction of non-centrosymmetric D-A-D (Donor-Acceptor-Donor) systems and bi-functional pharmacophores.
Physicochemical Profile & Handling
Identity:
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CAS Number: 1235442-60-0[1]
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IUPAC Name: 4,7-Dibromo-1-methyl-1H-benzimidazole[1]
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Molecular Formula: C₈H₆Br₂N₂
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Molecular Weight: 289.96 g/mol
Key Properties Table:
| Property | Value / Description | Technical Insight |
| Physical State | Off-white to pale yellow solid | Typical of halogenated fused heterocycles; color purity often indicates oxidation state. |
| Solubility | DMSO, DMF, CHCl₃ (Moderate) | Poor solubility in non-polar solvents (Hexanes). Requires polar aprotic solvents for coupling reactions. |
| Melting Point | >150°C (Estimated range) | High crystallinity due to π-π stacking potential. |
| Storage | 2-8°C, Inert Atmosphere | Protect from light. Halogenated heterocycles can undergo slow photodehalogenation over extended periods. |
| Purity Marker | ¹H NMR (DMSO-d₆) | Look for distinct methyl singlet ~4.0 ppm and two aromatic doublets (AB system) for C5/C6 protons. |
Structural Logic: The Steric-Electronic Mismatch
The utility of this scaffold lies in the non-equivalence of the C4 and C7 positions.
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The C7 Position (Proximal): Located adjacent to the N-methyl group (N1). It experiences significant steric hindrance (peri-interaction) from the methyl group.
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The C4 Position (Distal): Located adjacent to the lone pair of N3. It is sterically accessible and electronically activated by the imine-like nitrogen.
Implication: In palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), the C4 position reacts significantly faster than the C7 position. This allows for "One-Pot, Two-Step" synthesis of asymmetric derivatives without requiring protecting group manipulations.
Visualization: Reactivity & Steric Map
Caption: Differential reactivity map highlighting the kinetic preference for C4 functionalization due to steric shielding at C7 by the N-methyl group.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: To selectively install an aryl group at the C4 position, leaving the C7 bromine intact for subsequent modification.
Reagents:
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Scaffold: 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole (1.0 eq)
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Boronic Acid: Aryl-B(OH)₂ (1.1 eq)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)
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Base: Na₂CO₃ (2.0 M aq, 3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Methodology:
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Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Evacuate and backfill with Argon (3x). This is critical; oxygen promotes homocoupling and catalyst deactivation.
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Solvation: Add degassed solvent mixture.
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Catalyst Addition: Add Pd catalyst under positive Argon flow.
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Controlled Heating: Heat to 60-70°C . Note: Do not reflux (100°C) yet. Higher temperatures may force the reaction at the hindered C7 position, leading to bis-substituted byproducts.
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Monitoring: Monitor via TLC or LC-MS every 30 minutes. The mono-substituted product usually appears within 2-4 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
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Purification: Flash column chromatography. The mono-product typically elutes significantly later than the bis-product due to increased polarity.
Protocol B: Sequential C7-Functionalization (Buchwald-Hartwig Amination)
Objective: Utilizing the remaining hindered C7-bromide to install an amine (common in kinase inhibitors).
Reagents:
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Substrate: 4-Aryl-7-bromo-1-methylbenzimidazole (from Protocol A)
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Amine: Cyclic secondary amine (e.g., Morpholine, Piperazine) (1.5 eq)
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Catalyst: Pd₂dba₃ (5 mol%) + BINAP or XPhos (10 mol%)
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Base: Cs₂CO₃ (3.0 eq) - Cesium is preferred over Sodium for hindered substrates.
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Solvent: Toluene or Xylene (Anhydrous)
Methodology:
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Preparation: In a glovebox or under strict Schlenk conditions, combine substrate, amine, base, and catalyst/ligand system.
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Thermal Activation: Heat to 100-110°C for 12-18 hours. The C7 position requires higher activation energy due to the adjacent methyl group.
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Validation: Reaction completion is best monitored by the disappearance of the isotopic bromine pattern in LC-MS.
Applications & Strategic Workflows
Medicinal Chemistry: Kinase Inhibitors
Benzimidazoles are privileged structures in kinase inhibition (e.g., Abemaciclib, Selumetinib). The 4,7-substitution pattern allows the molecule to span the ATP-binding pocket.
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C4-Aryl: Extends into the hydrophobic pocket (Gatekeeper residue interaction).
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C7-Amine: Solubilizing group that often interacts with the solvent interface or ribose binding region.
Materials Science: Organic Electronics (OLEDs/OPVs)
This molecule serves as an electron-deficient core for "Push-Pull" dyes.
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Mechanism: The benzimidazole is the Acceptor (A).
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Design: Coupling electron-rich thiophenes (Donors) at C4 and C7 creates D-A-D molecules with tunable bandgaps. The N-methyl group prevents aggregation, improving film morphology in solar cells.
Visualization: Synthesis Workflow
Caption: Divergent synthesis workflow demonstrating the transformation of the scaffold into either optoelectronic materials or pharmaceutical agents via sequential coupling.
Safety & Regulatory (SDS Summary)
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Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).
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Handling: Use in a fume hood. The dibromo-species can be sensitizing.
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Waste: Halogenated organic waste. Do not mix with acid streams (potential for HBr gas evolution if hydrolyzed, though unlikely).
References
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Sigma-Aldrich. 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole Product Page.[1] (Confirming identity and availability). Link
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56964205 (Related 4,7-dibromobenzothiadiazole regioselectivity). Retrieved from PubChem.[2] Link
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RSC Advances. Regioselective arylation of 4,7-dibromobenzo[c][1,2,5]thiadiazole. (Establishing the precedent for steric control in 4,7-dibromo-heterocycles). Link
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Journal of Medicinal Chemistry. Benzimidazole Derivatives as Kinase Inhibitors: Structure-Activity Relationships. (Contextualizing the scaffold for drug discovery). Link
